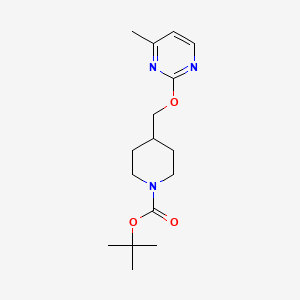

tert-Butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(4-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-12-5-8-17-14(18-12)21-11-13-6-9-19(10-7-13)15(20)22-16(2,3)4/h5,8,13H,6-7,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFXDIXHLVTCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701117885 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-methyl-2-pyrimidinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701117885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261232-36-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-methyl-2-pyrimidinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-methyl-2-pyrimidinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701117885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is a synthetic compound characterized by its unique molecular structure, which includes a piperidine ring and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include interactions with specific enzymes or receptors. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C15H23N3O3

- Molecular Weight : 293.36 g/mol

- CAS Number : 1261232-34-1

Biological Activity Overview

Research indicates that tert-butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate may exhibit various biological activities, including:

- Enzyme Interaction : Preliminary studies suggest that this compound may modulate the activity of certain enzymes, potentially leading to pharmacological effects such as anti-inflammatory and antimicrobial activities .

- Pharmacological Effects : Similar compounds have shown significant biological properties; thus, it is hypothesized that this compound may also demonstrate similar effects in vitro and in vivo.

The mechanism by which tert-butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate exerts its biological effects involves binding to specific proteins or enzymes critical to cellular processes. Understanding these interactions is essential for elucidating its therapeutic potential and optimizing drug design .

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl 3-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate | C15H23N3O3 | Similar piperidine structure but different substitution pattern |

| tert-butyl 2-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate | C15H23N3O3 | Different position of the pyridine moiety affecting reactivity |

| tert-butyl 4-[[(methylsulfonyl)oxy]methyl]piperidine-1-carboxylate | C12H23NO5S | Incorporates a sulfonamide group, altering biological activity |

These compounds illustrate how variations in substitution patterns can significantly influence their chemical behavior and biological activity.

Case Studies and Research Findings

Recent studies have focused on the pharmacological screening of compounds similar to tert-butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate. For instance, a study on benzo[d]imidazole derivatives showed promising anti-inflammatory effects, suggesting that structural modifications can enhance biological activity .

In vitro studies indicated that derivatives with similar piperidine structures inhibited IL-1β release in macrophages, demonstrating potential anti-inflammatory properties . These findings underscore the importance of structural analysis in drug development.

Comparison with Similar Compounds

Key Observations :

- Ring Structure : Replacing piperidine with pyrrolidine (as in ) reduces steric bulk but may alter conformational flexibility.

- Reactivity : Methylsulfonyloxy groups (e.g., ) act as superior leaving groups compared to pyrimidinyloxy, influencing utility in further substitutions.

Physicochemical Properties

- Physical State: The target compound is likely a solid at room temperature, akin to tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (light yellow solid) .

- Solubility : The tert-butyl group enhances lipophilicity, whereas pyrimidinyloxy may impart moderate polarity. This contrasts with sulfonyloxy derivatives, which are more polar .

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate?

The synthesis typically involves coupling reactions between a piperidine derivative and a substituted pyrimidine. For example:

- Step 1 : Activation of the pyrimidine hydroxyl group using Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to form an ether linkage .

- Step 2 : Protection/deprotection strategies (e.g., tert-butyloxycarbonyl (Boc) groups) to ensure regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

- Characterization : Confirm structure via H/C NMR, HRMS, and FT-IR. For example, HRMS (ESI+) can verify molecular ions (e.g., [M+H]), while IR identifies carbonyl (C=O) stretches near 1700 cm .

Q. What safety precautions are recommended when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is advised for fine powders .

- Storage : Store in amber glass bottles under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the Boc group .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may degrade the ester or pyrimidine moieties .

Q. How can researchers assess the purity and stability of this compound?

- Analytical Methods : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is typical for synthetic batches .

- Stability Studies : Perform accelerated degradation tests under heat (40–60°C) and humidity (75% RH) for 4 weeks. Monitor via TLC or NMR for Boc deprotection or pyrimidine ring oxidation .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Crystallize from dichloromethane/hexane .

- Refinement : Employ SHELXL for structure solution and refinement. Address potential twinning or disorder in the tert-butyl or pyrimidine groups using PLATON validation tools .

- Key Metrics : Aim for R < 5% and wR < 10%. Anisotropic displacement parameters for non-H atoms improve accuracy .

Q. How does the electronic nature of the 4-methylpyrimidin-2-yl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing pyrimidine ring directs electrophilic substitution to the methyl-substituted position. DFT calculations (e.g., Gaussian 16) can map frontier molecular orbitals to predict reactivity .

- Catalytic Systems : Use Pd(OAc)/XPhos for Suzuki-Miyaura couplings with aryl boronic acids. Reaction yields depend on solvent polarity (e.g., DMF > THF) .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm enzyme inhibition or receptor binding .

- Data Normalization : Control for batch-to-batch variability in compound purity via LC-MS. Report IC values with 95% confidence intervals from triplicate experiments .

Q. How can computational modeling predict interactions of this compound with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to kinases or GPCRs. Parameterize the force field for the pyrimidine’s partial charges .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the carbonyl group and catalytic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.